molecular formula C13H19ClN2O3S B11778591 N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide

N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide

Cat. No.: B11778591
M. Wt: 318.82 g/mol
InChI Key: BDXZJTURRRMGGX-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a tert-butyl group, a chloro substituent, and an isopropylsulfonyl group attached to the nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide typically involves the reaction of 2-chloro-5-(isopropylsulfonyl)nicotinic acid with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The isopropylsulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents such as DMF (dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in organic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of N-(tert-butyl)-2-azido-5-(isopropylsulfonyl)nicotinamide or N-(tert-butyl)-2-thio-5-(isopropylsulfonyl)nicotinamide.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Hydrolysis: Formation of 2-chloro-5-(isopropylsulfonyl)nicotinic acid and tert-butylamine.

Scientific Research Applications

N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator, particularly in the context of nicotinamide adenine dinucleotide (NAD)-dependent enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the chloro and isopropylsulfonyl groups can enhance the binding affinity and specificity of the compound for its target. Additionally, the tert-butyl group can influence the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylbenzenesulfinimidoyl Chloride: Shares the tert-butyl group and sulfonyl functionality but differs in the core structure and specific substituents.

    N-tert-Butyl-2-benzothiazolesulfenamide: Contains a similar tert-butyl group and sulfenamide functionality but has a different heterocyclic core.

Uniqueness

N-(tert-butyl)-2-chloro-5-(isopropylsulfonyl)nicotinamide is unique due to its specific combination of functional groups and the nicotinamide core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H19ClN2O3S

Molecular Weight

318.82 g/mol

IUPAC Name

N-tert-butyl-2-chloro-5-propan-2-ylsulfonylpyridine-3-carboxamide

InChI

InChI=1S/C13H19ClN2O3S/c1-8(2)20(18,19)9-6-10(11(14)15-7-9)12(17)16-13(3,4)5/h6-8H,1-5H3,(H,16,17)

InChI Key

BDXZJTURRRMGGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=C(N=C1)Cl)C(=O)NC(C)(C)C

Origin of Product

United States

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